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molecular formula C12H10O2 B8601726 2,5-Cyclohexadien-1-one, 4-hydroxy-4-phenyl- CAS No. 42860-77-5

2,5-Cyclohexadien-1-one, 4-hydroxy-4-phenyl-

Cat. No. B8601726
M. Wt: 186.21 g/mol
InChI Key: AKRVCGPAANXFME-UHFFFAOYSA-N
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Patent
US07144893B2

Procedure details

To 4-hydroxy-4-phenyl-2,5-cyclohexadienone (0.335 g, 1.8 mmol), acetic anhydride (0.276 g, 2.7 mmol, 1.5 equivalents) and triethylamine (0.273 g, 2.7 mmol, 1.5 equivalents) dissolved in dichloromethane (20 mL) was added 4-dimethylaminopyridine (DMAP) (0.044 g, 0.36 equivalents). The reaction mixture was stirred for 24 hours at room temperature, washed with 1 M HCl (20 mL) then saturated sodium hydrogen carbonate solution (2×20 mL) and the organic layer dried over magnesium sulphate. Removal of the solvent in vacuo gave an oil which was dissolved in ether, filtered and the solvent removed in vacuo to gave the title compound as a white solid. The yield was 62%; mp 100–101° C. (lit. 106–109° C.); 1H NMR (CDCl3) δ 7.48–7.36 (5H, m, ArH); 6.99 (2H, d, J 19.2 Hz, H-3, H-5); 6.36 (2H, d, J 10.2 Hz, H-2, H-6); 2.22 (3H, s, O2CCH3).
Quantity
0.335 g
Type
reactant
Reaction Step One
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
0.273 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.044 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][C:5](=[O:8])[CH:4]=[CH:3]1.[C:15](OC(=O)C)(=[O:17])[CH3:16].C(N(CC)CC)C>ClCCl.CN(C)C1C=CN=CC=1.CCOCC>[C:15]([O:1][C:2]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:3]=[CH:4][C:5](=[O:8])[CH:6]=[CH:7]1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
0.335 g
Type
reactant
Smiles
OC1(C=CC(C=C1)=O)C1=CC=CC=C1
Name
Quantity
0.276 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.273 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.044 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 M HCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated sodium hydrogen carbonate solution (2×20 mL) and the organic layer dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave an oil which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)OC1(C=CC(C=C1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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